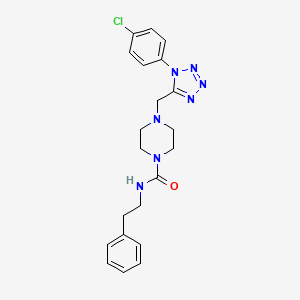

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN7O/c22-18-6-8-19(9-7-18)29-20(24-25-26-29)16-27-12-14-28(15-13-27)21(30)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKOORCWFLFBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a synthetic organic molecule that incorporates a tetrazole ring, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrazole ring linked to a phenethylpiperazine moiety, which is significant for its biological interactions. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClN5O |

| Molecular Weight | 347.82 g/mol |

| IUPAC Name | This compound |

| CAS Number | 44441643 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups in enzymes, leading to inhibition of specific enzyme activities.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways related to mood and cognition.

Pharmacological Studies

Research has demonstrated several pharmacological effects associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The tetrazole ring enhances the interaction with microbial enzymes, potentially leading to cell death. For example, some studies have shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research involving related tetrazole derivatives has identified them as potential anticancer agents. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and inhibition of proliferation .

Neurological Effects

The compound's structure suggests potential use in treating neurological disorders. Its interaction with dopamine and serotonin receptors may offer therapeutic avenues for conditions such as depression and anxiety .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a similar tetrazole derivative against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating effective bacterial inhibition.

- Cytotoxicity in Cancer Cells : In vitro testing on human breast cancer cells revealed that the compound induced significant cytotoxicity at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Piperazine Derivatives

Key Observations :

- The tetrazole ring in the target compound and analogs like EXP3174 enhances binding to receptors (e.g., angiotensin or cannabinoid receptors) by mimicking carboxylate groups .

- The 4-chlorophenyl group in the target compound differs from EXP3174’s biphenyl-tetrazole system, which may reduce steric hindrance but retain halogen-mediated hydrophobic interactions .

- Compared to the endonuclease inhibitor in , the target compound lacks the pyridinone core, suggesting divergent mechanisms of action .

Piperazine Carboxamide Derivatives

Key Observations :

- Compound 43 () shares the piperazine carboxamide scaffold but replaces the tetrazole with a fluorophenyl-tetrahydronaphthalene system, highlighting versatility in targeting diverse receptors .

Chlorophenyl-Substituted Heterocycles

Key Observations :

- The target compound’s tetrazole may offer superior metabolic stability compared to the pyrazole-carboxylic acid in , which is prone to esterification or oxidation .

- The triazole-chromene analog () shares the carboxamide and chlorophenyl motifs but incorporates a fluorophenethyl group, suggesting tunability for specific targets .

Structural and Pharmacological Insights

- Conformational Analysis : The piperazine ring in the target compound is expected to adopt a chair conformation, as seen in ’s N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, ensuring optimal spatial arrangement for receptor interactions .

- Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via coupling reactions between piperazine amines and activated carboxamides, suggesting a viable route for the target compound .

- Drug-Likeness : The tetrazole and phenethyl groups balance polarity and lipophilicity, aligning with Lipinski’s rules for oral bioavailability.

Preparation Methods

Traditional Cycloaddition with Sodium Azide

Reaction Conditions :

- Substrate : 4-Chlorobenzonitrile.

- Azide Source : Sodium azide (NaN₃).

- Catalyst : Ammonium chloride (NH₄Cl).

- Solvent : Dimethylformamide (DMF).

- Temperature : 110–120°C, 12–24 hours.

Mechanism :

$$

\text{R–C≡N} + \text{NaN}3 \xrightarrow{\Delta} \text{R–Tetrazole} + \text{NH}3 + \text{NaCl}

$$

The reaction proceeds via coordination of nitrile to azide, followed by cyclization.

Cobalt-Catalyzed Cycloaddition

Recent advancements employ cobalt complexes to enhance efficiency:

- Catalyst : [L₁Co(N₃)₂] (L₁ = bis(imino)pyridine ligand).

- Conditions : 1 mol% catalyst, 110°C, 6 hours.

- Advantage : 90–95% yield, reduced reaction time.

Catalytic Cycle :

- Co–Cl complex reacts with NaN₃ to form Co–N₃ intermediate.

- Nitrile coordinates to cobalt, enabling cycloaddition.

- Tetrazole product released, regenerating the catalyst.

Piperazine Carboxamide Formation

The piperazine-1-carboxamide segment is prepared via carbodiimide-mediated coupling:

Carboxamide Synthesis

Reagents :

- Piperazine : 1-Boc-piperazine (protecting group strategy).

- Isocyanate Source : Phenethyl isocyanate.

- Coupling Agent : EDCl/HOBt.

Procedure :

- Deprotect Boc-piperazine with TFA.

- React with phenethyl isocyanate in dichloromethane (DCM).

- Stir at 25°C for 12 hours.

Coupling of Tetrazole and Piperazine Scaffolds

The critical alkylation step links the tetrazole to piperazine:

Alkylation via Mitsunobu Reaction

Conditions :

Microwave-Assisted Alkylation

Optimization Data :

| Entry | Heating Method | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | 130 | 720 | 52 |

| 2 | Microwave | 130 | 20 | 67 |

| 3 | Microwave | 140 | 20 | 60 |

Source: Adapted from PMC (2021)

Microwave irradiation enhances reaction rates and yields by improving energy transfer.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar–Cl), 7.30 (m, 5H, Ph–CH₂), 4.80 (s, 2H, CH₂–Tetrazole), 3.60 (m, 8H, Piperazine).

- HRMS : m/z 425.92 [M+H]⁺ (calc. 425.92).

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Formation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Traditional Cycloaddition | 65–78 | 24h | Moderate |

| Cobalt-Catalyzed | 90–95 | 6h | High |

| Microwave Alkylation | 67 | 20min | High |

Catalytic methods offer superior efficiency and scalability for industrial applications.

Q & A

Q. What are the key synthetic strategies for preparing 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrazole ring via [2+3] cycloaddition between a nitrile and sodium azide, followed by alkylation to introduce the piperazine-carboxamide moiety. Key steps include:

- Step 1: Synthesis of 1-(4-chlorophenyl)-1H-tetrazole via cycloaddition of 4-chlorobenzonitrile and sodium azide in a polar solvent (e.g., DMF) under reflux .

- Step 2: Alkylation of the tetrazole with a bromomethyl intermediate to attach the piperazine core .

- Step 3: Coupling the piperazine intermediate with phenethylamine via carboxamide bond formation using EDCI/HOBt as coupling agents .

Critical Note: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is essential to isolate intermediates with >95% purity .

Q. How is the structural integrity of this compound validated during synthesis?

Validation relies on spectroscopic and chromatographic techniques:

- NMR (1H/13C): Confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, piperazine methylene groups at δ 2.5–3.5 ppm) .

- LC-MS: Verify molecular ion peaks (e.g., [M+H]+ at m/z ~455) and monitor reaction progress .

- Elemental Analysis: Ensure stoichiometric consistency (e.g., C: 55.2%, H: 4.9%, N: 23.1%) .

Q. What biological targets are hypothesized for this compound based on structural analogs?

The tetrazole-piperazine scaffold suggests interactions with:

- GPCRs: Serotonin (5-HT1A/2A) or dopamine receptors due to piperazine’s affinity for amine-binding pockets .

- Enzymes: Carbonic anhydrase or kinase families, as tetrazoles act as bioisosteres for carboxylic acids .

Methodological Tip: Preliminary docking studies (e.g., AutoDock Vina) can prioritize targets by analyzing ligand-receptor complementarity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the alkylation step in synthesis?

Yield optimization requires balancing steric and electronic factors:

- Solvent Choice: Use DMF or acetonitrile to enhance nucleophilicity of the tetrazole .

- Catalysis: Add KI (10 mol%) to facilitate SN2 displacement in bromomethyl intermediates .

- Temperature Control: Maintain 60–70°C to accelerate kinetics without promoting side reactions (e.g., over-alkylation) .

Data Contradiction Note: Conflicting reports on optimal solvent polarity (DMF vs. THF) suggest piloting both under inert atmospheres .

Q. How should researchers address discrepancies in biological activity data across in vitro assays?

Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-Response Curves: Validate IC50/EC50 values across multiple replicates (n ≥ 3) .

- Counter-Screening: Test against related targets (e.g., 5-HT2B for 5-HT1A hits) to rule out promiscuity .

- Metabolic Stability Checks: Use liver microsomes to assess if inactive results stem from rapid degradation .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?

Combine:

- Molecular Dynamics (MD): Simulate ligand-receptor binding stability (e.g., 100 ns simulations in GROMACS) .

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structural variations with activity .

- Pharmacophore Mapping: Identify critical interaction points (e.g., tetrazole’s N4 for H-bonding) using Schrödinger Phase .

Q. How can the compound’s pharmacokinetic profile be improved without compromising activity?

Strategies include:

- Prodrug Design: Esterify the carboxamide to enhance oral bioavailability .

- Lipinski’s Rule Compliance: Adjust logP (<5) via substituent modifications (e.g., replacing chlorophenyl with fluorophenyl) .

- Caco-2 Permeability Assays: Quantify intestinal absorption potential early in lead optimization .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays for this compound?

- Negative Controls: Untreated cells and vehicle (e.g., DMSO at ≤0.1% v/v).

- Positive Controls: Doxorubicin (for apoptosis) or Triton X-100 (for membrane disruption).

- Interplate Controls: Reference compounds (e.g., known GPCR antagonists) to normalize inter-assay variability .

Q. How to validate target engagement in cellular models?

- Knockdown/CRISPR: Silence hypothesized targets (e.g., 5-HT1A) and assess loss of compound activity .

- CETSA (Cellular Thermal Shift Assay): Measure thermal stabilization of target proteins upon compound binding .

Data Interpretation and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Detailed Protocols: Specify reaction times (±5%), solvent grades, and purification Rf values .

- Hazard Notes: Highlight safety steps for azide-containing intermediates (e.g., avoid grinding dry sodium azide) .

- Open Data: Deposit raw spectra in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.